![molecular formula C19H21F3N2O B2480878 (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine CAS No. 1426520-69-5](/img/structure/B2480878.png)
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine is also known as Benzenemethanamine, 4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]- . It has a molecular weight of 350.38 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C19H21F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-13,23H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine:
Pharmaceutical Development
This compound is being explored for its potential as a therapeutic agent in various pharmaceutical applications. Its unique structure, featuring a trifluoromethoxy group, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. Researchers are investigating its efficacy in treating conditions such as neurological disorders and psychiatric conditions due to its ability to interact with specific receptors in the brain .
Chemical Synthesis
In the field of organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its piperidine and phenyl groups provide versatile sites for further chemical modifications, enabling the creation of novel compounds with potential applications in medicinal chemistry and material science .
Biological Research
The compound is used in biological assays to study its interactions with various biological targets. Its structure allows it to bind selectively to certain proteins or enzymes, making it a useful tool for biochemical studies and drug discovery . Researchers utilize it to understand the mechanisms of action of potential therapeutic agents and to identify new drug targets .
Material Science
In material science, this compound is being investigated for its potential use in the development of advanced materials . Its unique chemical properties, such as high thermal stability and resistance to degradation, make it suitable for applications in coatings , polymers , and nanomaterials . These materials can be used in various industries, including electronics, aerospace, and automotive .
Environmental Science
Researchers are exploring the use of this compound in environmental applications , such as the development of sensors and remediation technologies . Its ability to interact with specific environmental pollutants makes it a potential candidate for detecting and neutralizing harmful substances in the environment. This can contribute to efforts in pollution control and environmental protection .
Neuroscience Research
In neuroscience research, this compound is used to study its effects on the central nervous system. Its interaction with neurotransmitter receptors and ion channels is of particular interest, as it can provide insights into the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Researchers are investigating its potential to modulate brain activity and improve cognitive function.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Mode of Action
It is known that the compound undergoes electrophilic amination, which provides access to diarylamines and aryl (heteroaryl)amines .
Pharmacokinetics
The compound is known to have a boiling point of 17251°C and a density of 1276 g/cm³ . These properties may influence its bioavailability and pharmacokinetics.
Eigenschaften
IUPAC Name |
[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-13,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIDJZINYHXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)
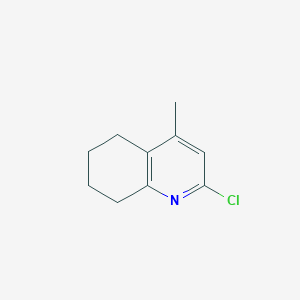
![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)
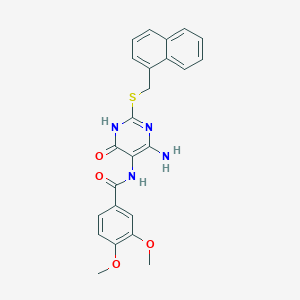
![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)
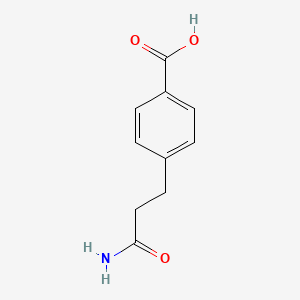
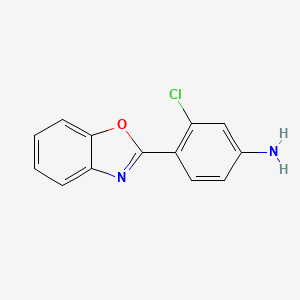
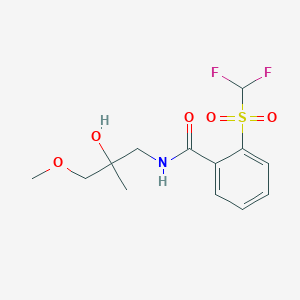
![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)
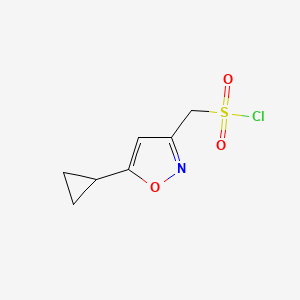
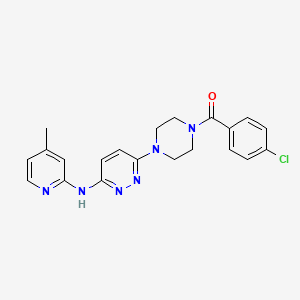
![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)
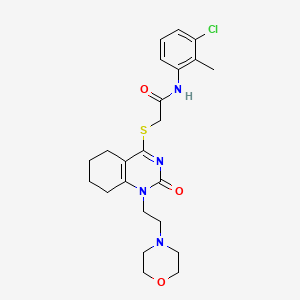
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)